molecular formula C16H28N2O2 B2556496 Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate CAS No. 2361759-99-9

Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate

Cat. No. B2556496
CAS RN: 2361759-99-9
M. Wt: 280.412
InChI Key: PRUWOIKIHUVGIV-UHFFFAOYSA-N
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Description

“Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate” is a chemical compound . The IUPAC name of this compound is tert-butyl ((1s,3r,5R,7S)-3-(aminomethyl)adamantan-1-yl)carbamate .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H28N2O2/c1-14(2,3)20-13(19)18-16-7-11-4-12(8-16)6-15(5-11,9-16)10-17/h11-12H,4-10,17H2,1-3H3,(H,18,19) .

Scientific Research Applications

Synthesis and Catalysis

Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate and related compounds are intermediates in the synthesis of biologically active compounds, as demonstrated in the work of Zhao et al. (2017), where a rapid synthetic method for a related compound was established, emphasizing its importance in drug development pathways (Zhao et al., 2017). Similarly, Wang et al. (2022) showcased a photoredox-catalyzed cascade of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, highlighting a novel pathway for the assembly of 3-aminochromones (Wang et al., 2022).

Material Science and Engineering

Bera et al. (2014) synthesized a new diamine monomer incorporating the adamantyl moiety and investigated the gas transport properties of the resulting poly(ether amide)s membranes. This study provides insight into the potential use of this compound derivatives in the development of selective and efficient gas separation membranes (Bera et al., 2014).

Novel Reactions and Mechanisms

Research by Mills et al. (2013) on the reactivity of a yttrium alkyl carbene complex with tert-butyl nitrile and 1-adamantyl azide showed innovative migratory insertion products, expanding the understanding of metal-organic frameworks and their reaction mechanisms (Mills et al., 2013).

Advanced Synthetic Applications

The work by Qiu et al. (2017) involving palladium-catalyzed reactions and Baias et al. (2013) on the de novo determination of the crystal structure of a large drug molecule through NMR powder crystallography, showcases the compound's role in facilitating complex chemical transformations and analytical techniques (Qiu et al., 2017), (Baias et al., 2013).

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-16-7-11-4-12(8-16)6-15(5-11,9-16)10-17/h11-12H,4-10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUWOIKIHUVGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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